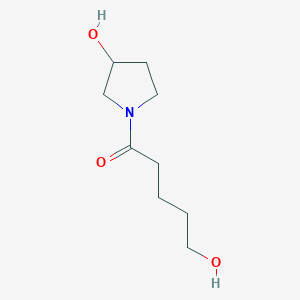
5-Hydroxy-1-(3-hydroxypyrrolidin-1-yl)pentan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Hydroxy-1-(3-hydroxypyrrolidin-1-yl)pentan-1-one is a chemical compound with the molecular formula C9H17NO2 It is characterized by the presence of a hydroxyl group attached to a pyrrolidine ring and a pentanone chain
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-Hydroxy-1-(3-hydroxypyrrolidin-1-yl)pentan-1-one can be achieved through several synthetic routes. One common method involves the reaction of 3-hydroxypyrrolidine with 5-chloropentan-1-one under basic conditions. The reaction typically requires a solvent such as ethanol and a base like sodium hydroxide. The mixture is heated to reflux for several hours, followed by purification through recrystallization or chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis.
Analyse Chemischer Reaktionen
Types of Reactions
5-Hydroxy-1-(3-hydroxypyrrolidin-1-yl)pentan-1-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or carboxylic acids.
Reduction: The carbonyl group in the pentanone chain can be reduced to form alcohols.
Substitution: The hydroxyl groups can be substituted with other functional groups, such as halides or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of 5-oxo-1-(3-oxopyrrolidin-1-yl)pentanoic acid.
Reduction: Formation of 5-hydroxy-1-(3-hydroxypyrrolidin-1-yl)pentanol.
Substitution: Formation of 5-chloro-1-(3-chloropyrrolidin-1-yl)pentan-1-one.
Wissenschaftliche Forschungsanwendungen
5-Hydroxy-1-(3-hydroxypyrrolidin-1-yl)pentan-1-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential role in biochemical pathways and interactions with enzymes.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and analgesic properties.
Industry: Utilized in the production of pharmaceuticals and fine chemicals.
Wirkmechanismus
The mechanism of action of 5-Hydroxy-1-(3-hydroxypyrrolidin-1-yl)pentan-1-one involves its interaction with specific molecular targets and pathways. The hydroxyl groups may participate in hydrogen bonding with enzymes or receptors, influencing their activity. Additionally, the compound’s structure allows it to fit into active sites of enzymes, potentially inhibiting or activating them.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-(3-Hydroxypyrrolidin-1-yl)pentan-1-one: Lacks the additional hydroxyl group on the pentanone chain.
5-Hydroxy-1-(3-hydroxypiperidin-1-yl)pentan-1-one: Contains a piperidine ring instead of a pyrrolidine ring.
5-Hydroxypentan-2-one: A simpler structure with only one hydroxyl group and a ketone.
Uniqueness
5-Hydroxy-1-(3-hydroxypyrrolidin-1-yl)pentan-1-one is unique due to the presence of both hydroxyl and pyrrolidine groups, which confer specific chemical reactivity and biological activity. Its structure allows for diverse chemical modifications and interactions with biological targets, making it a valuable compound for research and industrial applications.
Eigenschaften
Molekularformel |
C9H17NO3 |
|---|---|
Molekulargewicht |
187.24 g/mol |
IUPAC-Name |
5-hydroxy-1-(3-hydroxypyrrolidin-1-yl)pentan-1-one |
InChI |
InChI=1S/C9H17NO3/c11-6-2-1-3-9(13)10-5-4-8(12)7-10/h8,11-12H,1-7H2 |
InChI-Schlüssel |
YMSARFDPOQAVQI-UHFFFAOYSA-N |
Kanonische SMILES |
C1CN(CC1O)C(=O)CCCCO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[3-(4-Amino-3-methyl-phenoxy)-propyl]-carbamic acid tert-butyl ester](/img/structure/B15091055.png)
![[2-Chloro-5-(4-methylbenzoyl)oxyoxan-4-yl] 4-methylbenzoate](/img/structure/B15091060.png)
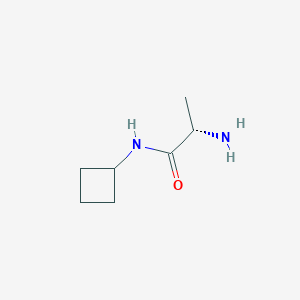
![(Cyclobutylmethyl)(methyl)[(piperidin-4-yl)methyl]amine](/img/structure/B15091070.png)
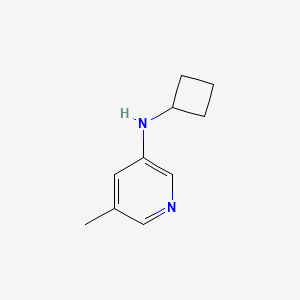
![4-Amino-5-[4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1-methylpyrimidin-2-one](/img/structure/B15091078.png)
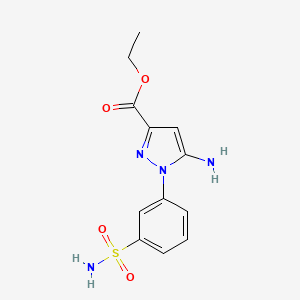
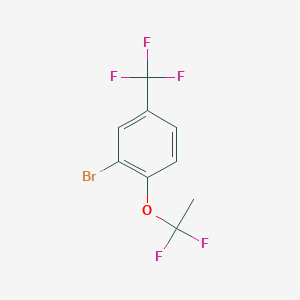
![[2-(6-Benzamidohexoxy)-3,4,5,6-tetraphosphonooxycyclohexyl] dihydrogen phosphate](/img/structure/B15091094.png)
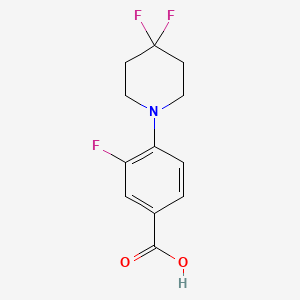
![6-Bromo-1,4-dioxaspiro[4.4]non-6-ene](/img/structure/B15091097.png)
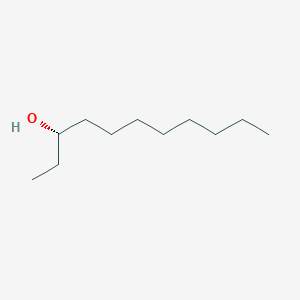
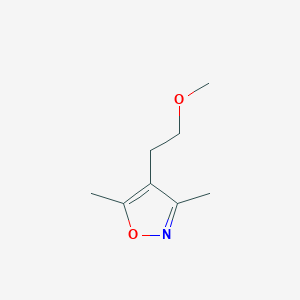
![4-{[Cyclopropyl(methyl)amino]methyl}benzoic acid](/img/structure/B15091132.png)
